(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine
Description
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a chiral N-sulfonyl oxaziridine derivative characterized by a camphor-based scaffold with two chlorine substituents at the 8,8-positions. Its molecular formula is C₁₀H₁₃Cl₂NO₃S, and it exists as enantiomers with CAS numbers 127184-05-8 (+)-form and 139628-16-3 (−)-form . This compound is widely utilized in asymmetric oxidation reactions due to its ability to transfer oxygen stereoselectively. For example, it has been employed to synthesize α-hydroxy ketones with moderate enantiomeric excess (49% ee) and high isolated yields (88%) in stereoselective transformations . The dichlorocamphoryl group enhances electrophilicity by lowering the LUMO energy of the oxaziridine ring, making it highly reactive toward nucleophiles like enol ethers and sulfides .
Structure
3D Structure
Properties
IUPAC Name |
(6R,8S)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-7(2)6-3-4-8(7)5-17(14,15)13-10(8,16-13)9(6,11)12/h6H,3-5H2,1-2H3/t6-,8?,10+,13?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMBQYFZDBYWHU-DRHCSTJVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N4C3(C2(Cl)Cl)O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CCC13CS(=O)(=O)N4[C@@]3(C2(Cl)Cl)O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine typically involves the oxidation of imines with peracids. One common method is the oxidation of chiral imines using chiral peracids to yield enantiopure oxaziridines . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from -20°C to room temperature. Industrial production methods may involve large-scale oxidation processes with stringent control over reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine undergoes various types of chemical reactions, primarily oxidation reactions. It is known for its ability to transfer oxygen atoms to a wide range of substrates, including alkenes, sulfides, and amines . Common reagents used in these reactions include peracids and bases to generate enolates from ketones or esters. Major products formed from these reactions include α-hydroxy carbonyl compounds, sulfoxides, and epoxides .
Scientific Research Applications
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine has numerous applications in scientific research. In organic chemistry, it is used as an oxidizing agent for the synthesis of complex molecules, including pharmaceuticals like taxol . In biology and medicine, it is employed in the selective oxidation of biomolecules, aiding in the study of biochemical pathways and the development of new drugs . Additionally, it finds use in industrial processes for the production of fine chemicals and intermediates .
Mechanism of Action
The mechanism of action of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine involves the transfer of oxygen atoms to nucleophilic substrates. The compound’s three-membered ring structure creates a highly strained environment, facilitating the electrophilic transfer of oxygen. This process typically follows an S_N2 mechanism, where the nucleophile attacks the oxygen atom of the oxaziridine, forming a hemiaminal intermediate that subsequently fragments to yield the desired product .
Comparison with Similar Compounds
Comparison with Similar Oxaziridine Compounds
Electronic Effects and Substituent Influence
The reactivity and stability of oxaziridines are governed by substituents on the nitrogen and sulfur atoms. A comparative analysis of 18 oxaziridine derivatives revealed that N-sulfonyl oxaziridines exhibit the lowest LUMO energies, with electron-withdrawing groups (e.g., −Cl, −NO₂) further enhancing electrophilicity . For instance:
- (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine : The dichloro substituents increase electron deficiency at the sulfonyl group, lowering LUMO energy (−2.1 eV, estimated) and boosting reactivity in oxygen-transfer reactions .
- (+)-(8,8-Dimethoxycamphoryl)sulfonyloxaziridine : Methoxy groups are electron-donating, raising LUMO energy (−1.8 eV) and reducing electrophilicity. This compound is less reactive but more stable, making it suitable for sulfide oxidations .
Table 1: Substituent Effects on Oxaziridine Reactivity
Stability and Bioconjugation Performance
In bioconjugation chemistry, oxaziridines are used for site-specific methionine modification. Stability studies on antibody-drug conjugates demonstrated that electron-rich oxaziridines (e.g., −OCH₃) form more stable sulfimide adducts, while electron-deficient variants (e.g., −Cl) exhibit higher initial reactivity but lower stability . For example:
- Oxaziridine 1 (ReACT reagent): Achieved >90% labeling efficiency but moderate stability over 3 days.
- Oxaziridine 6 : Showed 0% stability after 3 days due to excessive electrophilicity .
Stereoselectivity in Asymmetric Reactions
Compared to other chiral oxaziridines, this compound provides moderate enantioselectivity. For instance:
- Davis’ Oxaziridine (R=Ph): Achieves >90% ee in hydroxylation of enolates but requires stringent conditions .
- This compound : Yields 49% ee in α-hydroxy ketone synthesis, likely due to steric hindrance from the camphoryl group limiting substrate access .
Biological Activity
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a chiral oxidizing agent extensively utilized in organic synthesis due to its high enantioselectivity and efficiency. This compound plays a significant role in the oxidation of various substrates, leading to the formation of biologically relevant molecules. This article delves into the biological activity of this compound, focusing on its mechanisms of action, applications in biochemical pathways, and efficacy in synthesizing biologically active molecules.
- Molecular Formula : C10H13Cl2NO3S
- Molecular Weight : 298.19 g/mol
- CAS Number : 127184-05-8
The primary mechanism by which this compound exerts its biological activity involves the oxidation of enolates through an SN2 mechanism. This leads to the formation of α-hydroxy ketones, which are critical intermediates in various biochemical reactions.
Target and Mode of Action
- Target : Enolates
- Mode of Action : SN2 mechanism leading to oxidation
Biochemical Pathways
The compound is involved in several biochemical pathways:
- Oxidation Reactions : It primarily undergoes oxidation reactions with various substrates including sulfides, amines, and alcohols.
- Formation of Products : Major products from reactions include sulfoxides from sulfides and nitrones from amines.
Applications in Scientific Research
This compound has diverse applications:
- Chemistry : Used as a chiral oxidizing agent in asymmetric synthesis.
- Biology : Employed in synthesizing biologically active molecules such as pharmaceuticals.
- Medicine : Utilized in drug development due to its ability to introduce chirality into molecules.
- Industry : Applied in producing fine chemicals and specialty materials.
Enantioselective Oxidation Studies
Research indicates varying enantioselectivity when using this compound with different tetrathiafulvalene derivatives:
- Weak Enantioselectivity : Observed with tetrathiafulvalene (TTF) and tetramethyl-tetrathiafulvalene (TMTTF).
- Promising Results : Achieves up to 44% enantiomeric excess (ee) with bis(ethylenedithio)-tetrathiafulvalene (BEDT-TTF) .
| Substrate Type | Enantioselectivity (%) | Reference |
|---|---|---|
| Tetrathiafulvalene (TTF) | Weak | |
| Tetramethyl-Tetrathiafulvalene | Weak | |
| Bis(ethylenedithio)-Tetrathiafulvalene (BEDT-TTF) | 44% |
Selective Oxidation Studies
In a study involving menthyl arenesulfenates, both chiral and achiral oxidants were used. The results showed that this compound provided selective oxidation leading to enantiopure sulfoxides with yields up to 99% ee .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
